5-Benzyloxy-2-cyanomethylpyridine
Description
5-Benzyloxy-2-cyanomethylpyridine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a cyanomethylpyridine core.
Properties
IUPAC Name |
2-(5-phenylmethoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-8-13-6-7-14(10-16-13)17-11-12-4-2-1-3-5-12/h1-7,10H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWBPWKCNAHPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-2-cyanomethylpyridine typically involves the use of benzyl ethers and esters. One common method includes the use of 2-benzyloxypyridine as a starting material. The process involves N-methylation of 2-benzyloxypyridine to deliver the active reagent in situ, which is then used to synthesize benzyl ethers and esters .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxy-2-cyanomethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
5-Benzyloxy-2-cyanomethylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
Comparison with Similar Compounds
5-Benzyloxy-2-cyanopyrimidine: This compound shares a similar structure but has a pyrimidine core instead of a pyridine core.
2-Benzyloxy-1-methylpyridinium triflate: This compound is used in similar synthetic applications and shares the benzyloxy functional group.
Uniqueness: 5-Benzyloxy-2-cyanomethylpyridine is unique due to its specific combination of a benzyloxy group and a cyanomethylpyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
5-Benzyloxy-2-cyanomethylpyridine (CAS No. 132807-32-0) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a benzyloxy group attached to a cyanomethylpyridine core, suggests potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and comparative data regarding the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 198.22 g/mol. The structure includes a pyridine ring, which is known for its biological significance, particularly in drug design.
This compound primarily acts through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is crucial for forming carbon–carbon bonds, which are fundamental in organic synthesis and medicinal chemistry. The compound's mechanism involves transmetalation, where it interacts with palladium catalysts to facilitate the coupling process .
Neuroprotective Effects
Research has indicated that certain pyridine derivatives possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases . While direct studies on this compound are still needed, its structural characteristics align with those known to influence neuroprotection.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| This compound | Pyridine derivative | Potential anticancer activity |
| 5-Benzyloxy-2-cyanopyrimidine | Pyrimidine derivative | Anticancer activity |
| 2-Benzyloxy-1-methylpyridinium triflate | Pyridinium derivative | Used in synthetic applications |
The comparison highlights the unique aspects of this compound relative to other compounds with similar structures.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various pyridine derivatives demonstrated that modifications at the 2-position significantly influenced their cytotoxicity against breast cancer cells. Although specific data on this compound is lacking, its structural similarity suggests it may exhibit comparable effects .
- Neuroprotective Research : In vitro assays have shown that certain pyridine compounds can protect neuronal cells from apoptosis induced by oxidative stress. The potential for neuroprotection in this compound remains an area for future exploration .
- Synthetic Applications : The compound has been utilized as a building block in organic synthesis, showcasing its versatility in creating more complex molecules with biological significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
